7-chloro-5-methyl-1H-indazole
Overview
Description
7-chloro-5-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7ClN2 and its molecular weight is 166.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting the signaling pathways these kinases are involved in .
Biochemical Pathways
For example, they can affect kinase signaling pathways, leading to changes in cell proliferation, survival, and metabolism .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Biochemical Analysis
Biochemical Properties
7-chloro-5-methyl-1H-indazole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition disrupts signaling pathways that are essential for cell survival and proliferation. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor in its efficacy. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects while effectively inhibiting tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the duration of exposure. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This modulation can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its biological effects . Additionally, binding proteins can facilitate the distribution of this compound to different cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through various mechanisms, including post-translational modifications and interactions with targeting signals . For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be directed to the mitochondria, where it can influence cellular metabolism and apoptosis .
Properties
IUPAC Name |
7-chloro-5-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-6-4-10-11-8(6)7(9)3-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBFWZEQLLBIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.